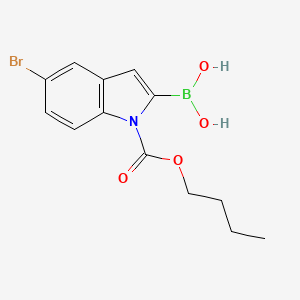

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid

Description

Chemical Name: 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid CAS Number: 475102-13-7 Molecular Formula: C₁₃H₁₅BBrNO₄ Molecular Weight: 339.98 g/mol Synonyms:

- N-Boc-5-bromoindole-2-boronic acid

- 1H-Indole-1-carboxylic acid, 2-borono-5-bromo-, 1,1-dimethylethyl ester

- 5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid

This compound features a bromine substituent at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen. The boronic acid moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heterobiaryl scaffolds . The Boc group enhances stability and solubility in organic solvents, making the compound suitable for multi-step syntheses .

Properties

Molecular Formula |

C13H15BBrNO4 |

|---|---|

Molecular Weight |

339.98 g/mol |

IUPAC Name |

(5-bromo-1-butoxycarbonylindol-2-yl)boronic acid |

InChI |

InChI=1S/C13H15BBrNO4/c1-2-3-6-20-13(17)16-11-5-4-10(15)7-9(11)8-12(16)14(18)19/h4-5,7-8,18-19H,2-3,6H2,1H3 |

InChI Key |

NJFDCPRRDIHEIS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OCCCC)C=CC(=C2)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole Derivatives

Indole Synthesis : The starting material is often indole itself. Indole can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Protection of Indole Nitrogen : To prevent unwanted reactions during subsequent steps, the nitrogen atom of indole is often protected with a butoxycarbonyl (Boc) group. This is achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Detailed Synthesis Protocol

Step 1: Protection of Indole Nitrogen

Step 2: Bromination of Indole

Step 3: Lithiation and Borylation

- Materials : n-Butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF).

- Procedure : Dissolve the brominated indole in THF, cool to -78°C. Add n-BuLi dropwise, then add triisopropyl borate. Stir for several hours, then quench with water. Extract with ethyl acetate and dry over magnesium sulfate.

Research Discoveries and Applications

Biological Applications

Indole derivatives, including those with boronic acid functionalities, have been explored for their biological activities. For instance, bis-indoles have shown promise as inhibitors of pyruvate kinase in methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents.

Material Chemistry Applications

Indole-based compounds are also of interest in material chemistry due to their optical and electronic properties. The incorporation of boronic acid groups can enhance these properties, making them suitable for applications in organic electronics and photonics.

Data Tables

| Compound | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Indole | Phenylhydrazine | Fischer Indole Synthesis | 60-80% |

| Boc-Indole | Indole, Boc2O | Room Temperature, DCM | 80-90% |

| 5-Bromo-Indole | Boc-Indole, NBS | Room Temperature, DCM | 70-80% |

| This compound | 5-Bromo-Indole, n-BuLi, triisopropyl borate | -78°C, THF | 50-60% |

Chemical Reactions Analysis

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by various oxidizing agents.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid, also known as 1-Boc-5-bromo-1H-indole-2-boronic acid, is a chemical compound with the molecular formula C13 H15 BBr N O4 . This boronic acid derivative is utilized in various scientific research applications, especially in drug discovery, organic synthesis, bioconjugation, material science, and catalysis .

Scientific Research Applications

Drug Discovery

1-Boc-5-bromo-1H-indole-2-boronic acid is a crucial building block in synthesizing indole-based pharmaceuticals . Indole-based pharmaceuticals have diverse biological activities, including anti-cancer properties .

Organic Synthesis

This compound is employed in organic reactions such as Suzuki coupling to create complex molecules, allowing chemists to develop new materials and compounds efficiently .

Bioconjugation

The boronic acid functionality enables selective binding to diols, making it useful in bioconjugation techniques for labeling biomolecules, which is essential in diagnostics and therapeutic applications .

Material Science

This compound can be used to develop advanced materials, including polymers and nanomaterials, due to its unique chemical properties, which enhance material performance .

Research in Catalysis

It plays a role in catalysis research, particularly in developing new catalytic systems that can improve reaction efficiencies and selectivity in various chemical processes .

Mechanism of Action

The mechanism by which 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid exerts its effects involves the selective targeting of malignant cells. By impeding vital cellular pathways, it induces vulnerability in cancerous cells, leading to their proliferation being undermined. This precision targeting mechanism holds immense promise as an exclusive therapy against specific malignancies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects at the Indole 5-Position

5-Bromo vs. 5-Methyl or 5-Cyano Derivatives 1-Boc-5-Methyl-1H-indole-2-boronic Acid (CAS 475102-14-8):

- Molecular Formula: C₁₄H₁₈BNO₄

- Molecular Weight : 275.11 g/mol

- However, bromine offers a site for further functionalization via substitution reactions . 1-Boc-5-Cyano-1H-indole-2-boronic Acid (CAS 475102-15-9):

- Molecular Formula : C₁₄H₁₅BN₂O₄

- Molecular Weight : 286.09 g/mol

- The cyano group is strongly electron-withdrawing, which may reduce boronic acid reactivity but introduces a versatile handle for click chemistry or amide bond formation .

Protective Group Variations

Boc-Protected vs. Unprotected Boronic Acids

- 5-Bromo-1H-indole-2-boronic Acid (CAS 1107627-19-9):

- Molecular Formula: C₈H₇BBrNO₂

- Molecular Weight : 239.86 g/mol

- Lacking the Boc group, this compound is more reactive in cross-couplings but less stable under basic or oxidative conditions. It requires stringent storage (e.g., inert atmosphere) to prevent decomposition .

Boc-Protected Oxindole Analogs

- 1-Boc-Oxindole-5-boronic Acid (CAS 1256345-64-8):

- Molecular Formula: C₁₃H₁₆BNO₅

- Molecular Weight : 277.08 g/mol

- The oxindole core (2-oxoindoline) introduces a ketone group, altering electronic properties and hydrogen-bonding capacity. This structural difference may influence binding in medicinal chemistry applications .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

*Yields depend on reaction conditions (catalyst, base, solvent). Electron-donating groups generally improve yields .

Biological Activity

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a boronic acid moiety, which is known for its role in drug design, particularly in enzyme inhibition and molecular recognition. The compound's structure includes a bromine atom at the 5-position of the indole ring and a butoxycarbonyl (Boc) protecting group that enhances its stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including sphingosine kinase (SphK), which is involved in sphingolipid metabolism. Inhibition of SphK can lead to altered signaling pathways that are implicated in cancer progression and other diseases .

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays . This suggests potential applications in preventing oxidative stress-related damage.

- Anticancer Properties : In vitro studies have demonstrated that this compound has a cytotoxic effect on cancer cell lines, such as MCF-7, with an IC50 value of 18.76 µg/mL . This selectivity for cancer cells over healthy cells highlights its potential as a therapeutic agent.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits sphingosine kinase with potential implications in cancer therapy. |

| Antioxidant Activity | Exhibits strong free radical scavenging capabilities (IC50: 0.11 µg/mL). |

| Cytotoxicity | Shows selective cytotoxic effects on MCF-7 cancer cells (IC50: 18.76 µg/mL). |

| Neuroscience Research | Investigated for potential effects on neurotransmitter systems. |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of sphingosine kinase by this compound revealed its potential to modulate sphingolipid signaling pathways. The compound was shown to bind effectively to the active site of the enzyme, leading to reduced enzyme activity and subsequent downstream effects on cell proliferation and survival.

Case Study 2: Antioxidant and Anticancer Activities

In a comprehensive evaluation of the compound's biological activities, it was found to possess dominant antioxidant properties while exhibiting significant cytotoxic effects against MCF-7 breast cancer cells without toxicity to normal cells. This dual action positions it as a promising candidate for further development in cancer therapeutics .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Peptide Synthesis : It serves as a crucial component in the synthesis of bioactive peptides, enhancing their therapeutic profiles.

- Drug Targeting : The ability to selectively inhibit enzymes involved in disease pathways suggests its utility in developing targeted therapies for conditions like cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid, and how is purity ensured?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or through sequential functionalization of indole precursors. For example, tert-butoxycarbonyl (Boc) protection of the indole nitrogen is a critical step to prevent undesired side reactions. Post-synthesis purification typically involves column chromatography followed by recrystallization. Purity (≥95%) is validated using ¹H NMR and LCMS, with integration of spectral peaks confirming structural integrity .

Q. What characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer : ¹H NMR is indispensable for confirming the Boc-protecting group (characteristic singlet at ~1.5 ppm for tert-butyl) and the boronic acid moiety. LCMS provides molecular weight confirmation, while elemental analysis ensures stoichiometric consistency. For advanced validation, 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in regiochemistry .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid group enables coupling with aryl halides under palladium catalysis. For instance, in drug discovery, analogous indole-boronic acids have been coupled with brominated heterocycles using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system. Reaction optimization involves tuning temperature (80–100°C) and catalyst loading (1–5 mol%) to maximize yield .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : The boronic acid is hygroscopic and prone to protodeboronation under acidic conditions. It should be stored in anhydrous solvents (e.g., dry THF) at –20°C in sealed, argon-flushed vials. Periodic NMR analysis is recommended to monitor degradation, particularly if the compound is used in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields often arise from incomplete deprotection of the Boc group or boronic acid instability. Pre-activation with trifluoroacetic acid (TFA) can remove Boc in situ. Alternatively, using Pd-XPhos catalysts improves efficiency with electron-deficient partners. Solvent screening (e.g., dioxane instead of THF) and microwave-assisted heating (120°C, 30 min) may enhance reaction rates .

Q. How should researchers address contradictory LCMS and NMR data during characterization?

- Methodological Answer : Discrepancies between LCMS (indicating purity) and NMR (showing impurities) suggest residual solvents or by-products. Perform preparative HPLC to isolate the target compound, followed by ¹³C NMR or high-resolution mass spectrometry (HRMS) for unambiguous confirmation. For persistent issues, re-examine synthetic steps (e.g., Boc protection efficiency) .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Methodological Answer : It serves as a key intermediate in constructing indole-based pharmacophores. For example, in the synthesis of BCL-2 inhibitors like obatoclax, the boronic acid undergoes Suzuki coupling with bromo-enamine intermediates. Subsequent hydrolysis and condensation yield the final prodigiosin analog. Critical steps include protecting-group compatibility and minimizing steric hindrance during coupling .

Q. Can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states to predict regioselectivity in cross-couplings. For instance, Fukui indices identify nucleophilic/electrophilic sites on the indole ring. Molecular docking studies may also guide applications in enzyme-targeted drug design by simulating interactions with protein active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.